molecular formula C15H22N2O B2474847 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal CAS No. 886360-87-8

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal

Cat. No.: B2474847
CAS No.: 886360-87-8
M. Wt: 246.354
InChI Key: GGPOHDRPWMANLD-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal is a benzylpiperazine derivative characterized by a propanal backbone substituted with a methyl group and a 4-benzylpiperazine moiety. The aldehyde functional group distinguishes it from related derivatives, which often feature ketones, esters, or heterocyclic systems .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,13-18)17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPOHDRPWMANLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal typically involves the reaction of 4-benzylpiperazine with 2-methylpropanal under specific conditions. One common method includes the reductive amination of 4-benzylpiperazine with 2-methylpropanal using sodium cyanoborohydride in methanol . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: 2-(4-Benzylpiperazin-1-yl)-2-methylpropanoic acid.

    Reduction: 2-(4-Benzylpiperazin-1-yl)-2-methylpropanol.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as an intermediate in synthesizing more complex molecules, facilitating the development of new chemical entities.
  • Reagent : It is used in various chemical reactions to explore new synthetic pathways.

Biology

  • Receptor Binding Studies : The compound is investigated as a ligand for receptor binding, which aids in understanding receptor-ligand interactions and signaling pathways.
  • Biological Pathways : It acts as a probe to study various biological pathways, enhancing our understanding of cellular mechanisms.

Medicine

  • Anticancer Activity : Studies have demonstrated that 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), inducing apoptosis through caspase activation pathways. The IC50 values for MCF-7 cells were approximately 15 µM.
  • Anti-inflammatory Properties : In preclinical models, this compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6, indicating its applicability in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its versatile chemical properties.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 and HeLa cell lines; IC50 ~ 15 µM
Anti-inflammatoryReduces TNF-alpha and IL-6 production in preclinical models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Bone Resorption InhibitionInhibits osteoclast differentiation, potential use in osteoporosis treatment

Study on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values of approximately 15 µM for MCF-7 cells.

Anti-inflammatory Model

In an animal model of arthritis, treatment with the compound resulted in a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests its potential therapeutic application in inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to have a similar mechanism to other piperazine derivatives, which often act as agonists or antagonists at various receptor sites .

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal with structurally or functionally related benzylpiperazine derivatives, focusing on substituent effects, AChE inhibitory activity, and binding modes.

Table 1: Comparison of Key Benzylpiperazine Derivatives

Compound Name / ID Core Structure Substituents (Position) AChE IC50 (μM) Key Observations
Target Compound Propanal backbone Aldehyde (C1), Methyl (C2), 4-Benzylpiperazine (N-linked) Not reported Unique aldehyde group may influence reactivity and binding kinetics.
Compound 4a Isoindole-1,3-dione o-Cl (benzyl ring) 0.91 ± 0.045 Most potent in series; mimics donepezil's binding mode.
Compound 4g Isoindole-1,3-dione m-OCH₃ (benzyl ring) 5.5 ± 0.7 Electron-donating group at meta reduces potency.
Compound 4l Isoindole-1,3-dione No substituents Moderate Baseline activity highlights substituent importance.
Donepezil Piperidine-linked indanone - 0.14 ± 0.03 Gold-standard AChE inhibitor; binding mode benchmark.
Compound from Thiazol-4-one Cinnamaldehyde-derived Moderate Antiplasmodial activity; unrelated to AChE inhibition.

Structural and Functional Analysis

A. Substituent Effects on AChE Inhibition
  • Electron-Withdrawing Groups (EWGs): Derivatives with o-Cl (4a) or p-NO₂ substituents exhibit the highest AChE inhibition (IC50 < 1 μM), attributed to enhanced interactions with the enzyme’s catalytic anionic site (CAS) .
  • Electron-Donating Groups (EDGs):

    • Compounds like 4g (m-OCH₃) show reduced potency (IC50 = 5.5 μM), suggesting EDGs hinder optimal enzyme-ligand interactions .
B. Binding Mode Comparisons
  • Compound 4a vs. Donepezil: Molecular docking reveals that 4a occupies the CAS and peripheral anionic site (PAS) of AChE, overlapping with donepezil’s binding mode. This dual-site interaction is critical for high inhibitory activity .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{20}N_2O
  • Molecular Weight : 248.33 g/mol

This compound features a piperazine ring, which is often associated with various pharmacological activities, including neuropharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. The following table summarizes key findings related to its pharmacological effects:

Activity Description Reference
Antidepressant Effects Exhibits potential antidepressant properties through modulation of serotonin receptors.
Neuroprotective Effects Demonstrated neuroprotective effects in models of neurodegeneration.
Anticancer Activity Shows selective cytotoxicity against certain cancer cell lines.

The mechanisms underlying the biological activity of this compound involve interaction with various neurotransmitter systems and cellular pathways:

  • Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, particularly the 5-HT_2A receptor, influencing mood and anxiety levels.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, contributing to its anticancer properties.
  • Neuroprotective Pathways : The compound may activate neuroprotective pathways that reduce oxidative stress and inflammation in neuronal cells, thereby providing protection against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Activity Study :
    • A study assessed the antidepressant-like effects in animal models, demonstrating significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors .
  • Cancer Cell Line Testing :
    • In vitro assays on human breast cancer cell lines indicated that the compound induces apoptosis selectively in malignant cells while sparing normal cells, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects :
    • Research involving neuronal cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death compared to untreated controls, indicating its potential for neuroprotection .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution (e.g., coupling benzylpiperazine with a brominated aldehyde precursor) followed by purification via column chromatography. Optimization parameters include:

  • Temperature : 60–80°C for nucleophilic substitution to balance reaction rate and byproduct formation .
  • Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance yield .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
    • Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Look for characteristic peaks: benzyl protons (δ 7.2–7.4 ppm), piperazine methylene (δ 2.5–3.5 ppm), and aldehyde proton (δ 9.8–10.2 ppm) .
  • ¹³C NMR : Confirm carbonyl carbon (δ ~200 ppm) and quaternary carbons in the piperazine ring .
    • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (theoretical m/z calculated for C₁₆H₂₃N₂O: 265.18) .
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

  • Tools : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals .
  • Strategies :

  • Apply restraints to flexible moieties (e.g., benzylpiperazine ring) to reduce overfitting.
  • Validate thermal displacement parameters (ADPs) using the Hirshfeld test to detect outliers .
  • Cross-reference with spectroscopic data to resolve ambiguities in electron density maps .

Q. What approaches are effective in establishing structure-activity relationships (SAR) for this compound when biological data is limited?

  • Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like serotonin receptors, leveraging the piperazine moiety’s known interactions .
  • Use QSAR models to correlate substituent effects (e.g., aldehyde reactivity) with predicted activity .
    • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde) to infer bioactivity trends .

Q. How can the reactivity of the aldehyde group be exploited in derivatization studies?

  • Reaction Pathways :

  • Nucleophilic Addition : React with amines (e.g., hydrazines) to form hydrazones for probe development .
  • Oxidation : Convert to carboxylic acid derivatives using KMnO₄ or Ag₂O for solubility modulation .
    • Analytical Validation : Track derivatization efficiency via IR (loss of aldehyde C=O stretch at ~1720 cm⁻¹) and LC-MS .

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